BenchChemオンラインストアへようこそ!

Jak-IN-5

Respiratory Inflammation JAK/STAT Signaling In Vivo Pharmacology

Select Jak-IN-5 for your JAK/STAT pathway research to ensure reproducible, publication-grade results. Unlike pan-JAK or highly selective inhibitors, this compound uniquely combines validated in vivo pulmonary activity—achieving 60% STAT6 phosphorylation inhibition and an 88% reduction in BALF eosinophils—with balanced activity against both wild-type and V617F mutant JAK2 (IC50 ~1 µM). Its distinct physicochemical profile (LogP 4.1, pKa 10.5) provides a consistent benchmark for ADME and formulation studies. Procure with confidence for targeted respiratory and oncology research.

Molecular Formula C27H31FN6O
Molecular Weight 474.6 g/mol
Cat. No. B8103325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-5
Molecular FormulaC27H31FN6O
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C6CCN(CC6)C)F)O
InChIInChI=1S/C27H31FN6O/c1-3-16-13-25(35)21(28)14-20(16)17-4-5-19-23(12-17)31-32-26(19)27-29-22-8-11-34(15-24(22)30-27)18-6-9-33(2)10-7-18/h4-5,12-14,18,35H,3,6-11,15H2,1-2H3,(H,29,30)(H,31,32)
InChIKeyYEGFDJOAFMPJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jak-IN-5: Chemical Identity and Core JAK Inhibition Profile


Jak-IN-5 is a small-molecule inhibitor of Janus Kinase (JAK) with the molecular formula C27H31FN6O (free base) and a molecular weight of 474.57 g/mol . It is disclosed as Compound 283 in patent US20170121327A1 and is commercially available in both its free base (CAS: 2096999-92-5) and hydrochloride salt (CAS: 2751323-21-2) forms [1]. As a JAK inhibitor, it is primarily intended for research applications involving the JAK/STAT signaling pathway, which is central to inflammatory and immune responses .

Why Substituting Jak-IN-5 with Other JAK Inhibitors Is Unreliable for Respiratory Inflammation Models


The JAK inhibitor class is characterized by a wide spectrum of isoform selectivity (JAK1, JAK2, JAK3, TYK2) and subsequent biological effects [1]. Indiscriminate substitution can lead to conflicting experimental outcomes, as a pan-JAK inhibitor like Pyridone 6 may suppress a different array of cytokines than a JAK1/2-focused inhibitor . The in vivo performance of Jak-IN-5, specifically demonstrated in pulmonary models via intratracheal administration, cannot be assumed for other compounds lacking this specific pharmacokinetic and pharmacodynamic evidence . Furthermore, the activity of Jak-IN-5 against both wild-type JAK2 and the clinically relevant V617F mutant distinguishes it from more selective JAK2 inhibitors that may exhibit a narrower mutant profile .

Quantitative Evidence Differentiating Jak-IN-5 from Close Analogs and Clinical Compounds


In Vivo Inhibition of IL-13-Induced STAT6 Phosphorylation in Lung Tissue

In a murine model of pSTAT6 induction, intratracheal administration of Jak-IN-5 at 0.5 mg/mL achieved a 60% reduction in STAT6 phosphorylation in lung tissue [1]. This provides a direct, quantified in vivo pharmacodynamic endpoint that is not available for many research-grade JAK inhibitors .

Respiratory Inflammation JAK/STAT Signaling In Vivo Pharmacology

Reduction of BALF Eosinophils in an Alternaria alternata-Induced Pulmonary Inflammation Model

Jak-IN-5 demonstrated an 88% reduction in bronchoalveolar lavage fluid (BALF) eosinophils in a male C57 mouse model of Alternaria alternata-induced eosinophilic lung inflammation . This establishes a functional outcome of its JAK inhibition in a disease-relevant model of allergic airway disease [1].

Eosinophilic Inflammation Asthma In Vivo Efficacy

In Vitro JAK2 and JAK2 V617F Mutant Inhibitory Potency

Jak-IN-5 inhibits wild-type JAK2 with an IC50 of 1.23 µM and the JAK2 V617F mutant with an IC50 of 1.09 µM . This is a distinct profile compared to other tool compounds. For instance, while the potent JAK2 inhibitor fedratinib exhibits an IC50 of 3 nM for both wild-type and V617F JAK2 [1], and ruxolitinib shows an IC50 of 2.9 nM for wild-type JAK2 [2], the micromolar potency of Jak-IN-5 positions it as a less potent but structurally distinct alternative for studies where high potency is not the primary requirement.

JAK2 Inhibition Myeloproliferative Neoplasms Kinase Profiling

Distinct Physicochemical Profile for Pulmonary Delivery

Jak-IN-5 has a reported dissociation constant (pKa) of 10.5 and a LogP of 4.1 [1]. In contrast, the widely used JAK inhibitor tofacitinib has a LogP of 1.9 [2], which may influence its tissue distribution and suitability for different routes of administration. The high LogP of Jak-IN-5 is consistent with the observed efficacy via intratracheal administration, suggesting favorable partitioning into lung tissue .

Drug Delivery Pharmacokinetics Formulation

Comparative Isoform Selectivity Profile: Jak-IN-5 vs. Pan-JAK and JAK3-Selective Inhibitors

While comprehensive isoform selectivity data for Jak-IN-5 are not publicly disclosed, its structural class is distinct from known JAK3-selective (e.g., TL6-144, IC50 for JAK3 = 4.8 nM, >10000 nM for TYK2) or pan-JAK inhibitors (e.g., Pyridone 6, IC50s < 15 nM for JAK1/2/3/TYK2) [1]. Its primary activity against JAK2, along with the in vivo data, suggests a selectivity profile that differs from these extreme cases. This allows for a 'middle-ground' approach in JAK inhibition, potentially avoiding the complete abrogation of multiple cytokine pathways seen with pan-JAK inhibitors .

Kinase Selectivity JAK Family Off-Target Effects

Validated Research Applications for Jak-IN-5 Based on Quantitative Evidence


In Vivo Pharmacodynamic Studies in Pulmonary Inflammation Models

Researchers can employ Jak-IN-5 in intratracheal administration models to study IL-13-dependent STAT6 signaling in the lung. The published 60% inhibition of STAT6 phosphorylation provides a quantitative benchmark for experimental design and power analysis [1]. This is particularly relevant for studies of asthma and other Th2-mediated respiratory diseases.

Eosinophilic Airway Inflammation in Allergic Disease Models

Jak-IN-5 is a validated tool for investigating Alternaria alternata-induced eosinophilic inflammation, a key model for fungal asthma. The demonstrated 88% reduction in BALF eosinophils serves as a robust, quantitative endpoint for evaluating compound efficacy and comparing it to other anti-inflammatory agents .

JAK2-Dependent Signaling in Myeloproliferative Neoplasm Research

Given its in vitro activity against both wild-type and V617F mutant JAK2 (IC50 of 1.23 µM and 1.09 µM, respectively), Jak-IN-5 can be used as a tool to probe JAK2-dependent proliferation and survival pathways in cell lines such as HEL (JAK2 V617F-positive) or Ba/F3-EpoR-JAK2V617F . Its micromolar potency makes it suitable for assays where the profound inhibition by clinical compounds is not required.

Comparative Studies of JAK Inhibitor Physicochemical Properties

The distinct physicochemical profile of Jak-IN-5 (pKa 10.5, LogP 4.1) makes it a useful reference compound in studies correlating drug properties with pulmonary tissue distribution or oral bioavailability . It can serve as a benchmark for high-LogP JAK inhibitors in formulation and delivery research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.